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molecular formula C11H9BrO4 B8763644 Methyl 7-bromo-5-methoxybenzofuran-2-carboxylate

Methyl 7-bromo-5-methoxybenzofuran-2-carboxylate

Cat. No. B8763644
M. Wt: 285.09 g/mol
InChI Key: WTPVYHUBVCARLX-UHFFFAOYSA-N
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Patent
US07094798B1

Procedure details

To a solution containing 3-Bromo-2-hydroxy-5-methoxy-benzaldehyde (94.7 g, 0.410 mol) and dimethyl bromomalonate (103 g, 0.492 mol) in toluene (1.2 L) was added freshly powdered potassium carbonate (85 g, 0.615 mol) and tetra-n-butylammonium bromide (13.2 g, 0.041 mol). The reaction was heated at reflux under a Dean-Stark trap for 48 h. The reaction was concentrated and the residue dissolved with dichloromethane (−0.5 L) and filtered through Celite, washing with dichloromethane (˜0.5 L). The filtrate was washed with 1 L of 1M sodium hydroxide and water (2×1 L). The organic phase was then passed through a 400 g pad of silica gel washing with dichloromethane (˜1 L) and the filtrate was concentrated to give the desired benzofuran (64 g, 56%) as an orange solid, mp 107–111° C. 1H NMR δ (CDCl3) 7.50 (s, 1H), 7.23 (d, 1H), 7.03 (d, 1H), 3.98 (s, 3H), 3.82 (s, 3H).
Quantity
94.7 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step Two
Quantity
13.2 g
Type
catalyst
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([OH:12])=[C:4]([CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1)[CH:5]=O.Br[CH:14](C(OC)=O)[C:15]([O:17][CH3:18])=[O:16].C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[Br:1][C:2]1[C:3]2[O:12][C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:5][C:4]=2[CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
94.7 g
Type
reactant
Smiles
BrC=1C(=C(C=O)C=C(C1)OC)O
Name
Quantity
103 g
Type
reactant
Smiles
BrC(C(=O)OC)C(=O)OC
Name
Quantity
1.2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
85 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
13.2 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a Dean-Stark trap for 48 h
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved with dichloromethane (−0.5 L)
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
washing with dichloromethane (˜0.5 L)
WASH
Type
WASH
Details
The filtrate was washed with 1 L of 1M sodium hydroxide and water (2×1 L)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC=2C=C(OC21)C(=O)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 64 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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